molecular formula C15H10Cl2N4O B5299123 2-chloro-N-(4-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide

2-chloro-N-(4-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5299123
M. Wt: 333.2 g/mol
InChI Key: HVTDPJWEDZXQNB-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, agriculture, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.

    Substitution reactions: The triazole ring is then subjected to substitution reactions to introduce the 4-chlorophenyl and 2-chlorobenzamide groups.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the benzamide moiety.

    Reduction: Reduction reactions could target the chlorophenyl groups or the triazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May exhibit biological activity such as antimicrobial or antifungal properties.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzamides.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, disrupting normal cellular processes. The triazole ring could play a crucial role in binding to molecular targets, while the chlorophenyl groups might enhance its binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-chlorophenyl)benzamide: Lacks the triazole ring, which may reduce its biological activity.

    4-(1,2,4-triazol-4-yl)benzamide: Lacks the chlorophenyl groups, potentially altering its chemical reactivity and biological properties.

Uniqueness

2-chloro-N-(4-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both the triazole ring and the chlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-(4-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O/c16-10-1-3-11(4-2-10)20-15(22)13-6-5-12(7-14(13)17)21-8-18-19-9-21/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTDPJWEDZXQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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